2-Bromomethyl-3-phenyl-acrylic acid methyl ester
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Overview
Description
Methyl 2-(bromomethyl)-3-phenylacrylate is an organic compound with the molecular formula C11H11BrO2 It is a derivative of acrylic acid and features a bromomethyl group attached to the second carbon of the acrylate moiety and a phenyl group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(bromomethyl)-3-phenylacrylate can be synthesized through several methods. One common approach involves the bromination of methyl 3-phenylacrylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an organic solvent like dichloromethane at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(bromomethyl)-3-phenylacrylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like tetrahydrofuran are employed.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used in solvents such as toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: Products include azides, thioethers, and ethers.
Elimination Reactions: Alkenes are the primary products.
Coupling Reactions: Biaryl or styrene derivatives are formed.
Scientific Research Applications
Methyl 2-(bromomethyl)-3-phenylacrylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, aiding in the study of biological pathways and functions.
Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Industry: The compound is utilized in the production of specialty polymers and materials with specific properties
Mechanism of Action
The mechanism of action of methyl 2-(bromomethyl)-3-phenylacrylate primarily involves its reactivity towards nucleophiles. The bromomethyl group is a good leaving group, making the compound highly reactive in substitution reactions. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The phenyl group can also participate in π-π interactions, influencing the compound’s behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromomethylacrylate: Lacks the phenyl group, making it less sterically hindered and more reactive in certain reactions.
Methyl 3-phenylacrylate: Lacks the bromomethyl group, reducing its reactivity towards nucleophiles.
Methyl 2-(chloromethyl)-3-phenylacrylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Uniqueness
Methyl 2-(bromomethyl)-3-phenylacrylate is unique due to the presence of both the bromomethyl and phenyl groups. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. The bromomethyl group offers high reactivity towards nucleophiles, while the phenyl group provides steric hindrance and potential for π-π interactions, influencing the compound’s behavior in various chemical environments .
Properties
IUPAC Name |
methyl 2-(bromomethyl)-3-phenylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVCLXFKVGOEAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=CC=C1)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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